6-Methyl-5-nitropyridine-2,3-diamine

Description

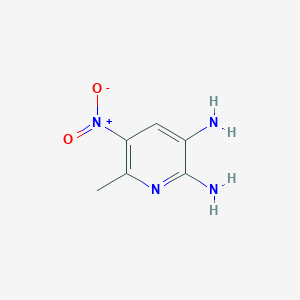

Structure

2D Structure

Properties

IUPAC Name |

6-methyl-5-nitropyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGFXLGFIQDUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-nitropyridine-2,3-diamine typically involves the nitration of 6-methylpyridine-2,3-diamine. One common method includes the use of nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the amino groups may be oxidized to nitroso or nitro derivatives.

Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Methyl-5-nitropyridine-2,3-diamine finds applications in various fields of scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-5-nitropyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The amino groups may also participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Molecular Formulas :

- 6-Methyl-5-nitropicolinic acid: C₇H₆N₂O₅

- 6-Methyl-5-nitropyridin-2-ol: C₆H₆N₂O₃

- Structural Differences :

- 6-Methyl-5-nitropicolinic acid : Carboxylic acid substituent at the 2-position.

- 6-Methyl-5-nitropyridin-2-ol : Hydroxyl group at the 2-position.

Benzo[g]quinoxaline Derivatives

Example: 2,4-Disubstituted benzo[g]quinoxalines (e.g., compound 3 in )

- Structural Differences: Larger aromatic system with fused benzene and quinoxaline rings.

- Functional Similarities : Presence of diamine groups enables interactions with biological targets.

- Biological Activity: Demonstrated potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ in submicromolar range) via apoptosis induction (Bax activation, Bcl2 downregulation) .

Data Tables

Table 1. Structural and Functional Comparison of this compound and Analogs

Biological Activity

6-Methyl-5-nitropyridine-2,3-diamine is a heterocyclic organic compound characterized by its unique arrangement of functional groups, including a nitro group and two amino groups on a pyridine ring. This compound has garnered attention for its diverse biological activities, including potential applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₆H₈N₄O₂. The presence of the nitro group at the 5-position and amino groups at the 2 and 3 positions enhances its electrophilic character, making it susceptible to nucleophilic attack. This unique structure influences its reactivity and biological properties significantly.

Target Interactions:

this compound interacts with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit adenosine deaminase, an enzyme involved in purine metabolism. This inhibition can affect cellular processes such as cell signaling and gene expression.

Biochemical Pathways:

The compound participates in several biochemical reactions that can lead to the formation of various products:

- Oxidation: Formation of nitroso or nitro derivatives.

- Reduction: Formation of corresponding amines.

- Substitution: Formation of substituted pyridine derivatives.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- A study evaluating the interaction of nitropyridine derivatives with biological targets found that this compound exhibited significant binding affinity with certain enzymes involved in disease pathways. This suggests its potential role as an enzyme inhibitor in therapeutic applications.

- Another investigation into the synthesis of novel compounds based on this structure revealed promising antimicrobial and anticancer activities, indicating that modifications to the nitropyridine framework could enhance biological efficacy .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key structural characteristics and potential biological activities:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| This compound | Nitro group at 5-position; amino groups at 2 & 3 | Enhanced reactivity; potential for diverse biological activities |

| 5-Nitropyridin-2,3-diamine | Similar amino/nitro groups but lacks methyl | Potentially different biological activity |

| 6-Methylpyridin-2-one | Lacks nitro group | More stable but potentially less reactive |

| 4-Amino-3-methylpyridine | Different amino group positioning | Different reactivity due to position change |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Methyl-5-nitropyridine-2,3-diamine, and how can reaction conditions be optimized?

- Methodology :

-

Stepwise synthesis : Start with nitration of pyridine derivatives under controlled acidic conditions (e.g., nitric acid and sulfuric acid) to introduce the nitro group, followed by regioselective reduction of the nitro group to an amine using hydrogen gas with a palladium catalyst .

-

Reactor design : Use batch reactors with temperature control (e.g., 60–80°C) and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or HPLC .

-

Optimization : Apply factorial design to test variables like temperature, catalyst loading, and reaction time. For example, a 2³ factorial design can identify dominant factors affecting yield .

- Data Table : Example factors for optimization in nitration reactions:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| HNO₃ concentration (%) | 65 | 85 |

| Reaction time (hr) | 4 | 8 |

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

- Methodology :

- Safety protocols : Use PPE (nitrile gloves, lab coats, safety goggles) and work in fume hoods to avoid inhalation or skin contact. Implement emergency wash stations and spill containment kits .

- Stability testing : Store the compound in airtight containers under nitrogen at 2–8°C. Monitor decomposition via FT-IR or GC-MS to detect harmful byproducts like nitrogen oxides .

Q. What analytical techniques are suitable for characterizing this compound and verifying purity?

- Methodology :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Spectroscopy : Compare NMR (¹H, ¹³C) and IR spectra with reference data from structurally similar compounds (e.g., 3-nitro-1,2-phenylenediamine, mp 157–161°C) .

- Mass spectrometry : Confirm molecular weight (153.13 g/mol) via ESI-MS in positive ion mode .

Advanced Research Questions

Q. How can computational tools resolve contradictions in experimental data (e.g., unexpected reaction byproducts)?

- Methodology :

- Molecular modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict reaction pathways and identify intermediates. Compare simulated IR spectra with experimental data to validate hypotheses .

- Data integration : Leverage cheminformatics platforms (e.g., Schrödinger Suite) to cross-reference experimental results with databases of nitroaromatic compounds, isolating anomalies in reactivity or stability .

Q. What strategies optimize the compound’s derivatization for biological activity studies?

- Methodology :

- Functionalization : Introduce substituents via nucleophilic aromatic substitution (e.g., replacing methyl groups with halides or methoxy groups) .

- Biological assays : Screen derivatives for antimicrobial activity using MIC assays against Gram-positive bacteria (e.g., S. aureus) and cytotoxicity testing via MTT assays on cancer cell lines .

- Structure-activity relationship (SAR) : Use multivariate regression to correlate substituent electronic properties (Hammett constants) with bioactivity .

Q. How do environmental factors (pH, solvents) influence the compound’s reactivity in catalytic systems?

- Methodology :

- Kinetic studies : Conduct pH-dependent reactions (pH 3–9) in buffered solutions, monitoring reaction rates via UV-Vis spectroscopy. Polar aprotic solvents (e.g., DMF) often enhance nitro-group reduction efficiency .

- Catalyst screening : Test transition-metal catalysts (Pd/C, Raney Ni) under varying solvent polarities to optimize selectivity for amine formation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.